1-(1-Pyrrolidinomethyl)-pyrazole
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)pyrazole |
InChI |
InChI=1S/C8H13N3/c1-2-6-10(5-1)8-11-7-3-4-9-11/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
YUSHLSOVITZNQD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CN2C=CC=N2 |
Canonical SMILES |
C1CCN(C1)CN2C=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Activities
1-(1-Pyrrolidinomethyl)-pyrazole and its derivatives exhibit a wide range of pharmacological activities, making them significant in drug development. The following sections detail the primary areas of application:
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds derived from pyrazole have shown effectiveness in reducing edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
- Case Study : A study by Bekhit et al. synthesized several pyrazole derivatives that demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema tests in rats, with some compounds surpassing indomethacin in potency .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Compounds containing the pyrazole moiety have been developed as COX-2 inhibitors, which are crucial in cancer therapy.
- Case Study : Research indicated that certain pyrazole derivatives exhibited dual anti-inflammatory and anticancer activities, suggesting their potential as therapeutic agents against cancer .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. The structural modifications of the pyrazole ring can enhance antimicrobial efficacy.
- Case Study : A series of this compound derivatives were tested against E. coli and S. aureus, showing promising antibacterial activity .
Neuroprotective Effects
Recent studies have suggested that pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Case Study : Some derivatives demonstrated the ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, indicating potential use in neuroprotection .
Chemical Synthesis and Derivatives
The synthesis of this compound involves various methodologies that allow for structural modifications, enhancing its biological activity.
| Synthesis Method | Description | Yield |
|---|---|---|
| Cyclocondensation | Reaction between hydrazines and carbonyl compounds | High (up to 82%) |
| Regioselective Synthesis | Utilization of specific catalysts to enhance yield and selectivity | Varies (66-88%) |
| 1,3-Dipolar Cycloaddition | Formation of trisubstituted pyrazoles from nitrilimines | Up to 88% |
Diverse Applications
Beyond pharmacology, this compound has applications in:
- Agricultural Chemistry : Serving as a scaffold for developing agrochemicals with herbicidal or fungicidal properties.
- Material Science : Used in synthesizing fluorescent dyes and polymers due to its unique chemical structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Core
Trifluoromethyl-Substituted Pyrazoles (e.g., 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3,5-bis(trifluoromethyl)pyrazole)
- Electronic Properties: Trifluoromethyl (-CF$_3$) groups are electron-withdrawing, enhancing the electrophilicity of the pyrazole ring. This contrasts with the electron-donating pyrrolidinomethyl group in 1-(1-Pyrrolidinomethyl)-pyrazole, which increases electron density .
- Biological Activity: CF$_3$-substituted pyrazoles exhibit antioxidant properties due to hindered phenol moieties (e.g., 2Aa, 2Ba in ) and stability against oxidation. In contrast, pyrrolidinomethyl derivatives may prioritize steric interactions over redox activity .
Halogen-Substituted Pyrazoles (e.g., 5-Fluoro-1-methyl-pyrazole amides)
- Activity: Halogens (e.g., F, Cl) improve lipophilicity and target binding in antifungal agents (e.g., penflufen). The pyrrolidinomethyl group’s bulk may reduce membrane permeability compared to smaller halogens but improve selectivity for sterically demanding binding pockets .
Pyrazole Ring Replacements
Isoxazoles and 1,2,3-Triazoles
- Structural Similarity : Isoxazoles (oxygen instead of nitrogen) and 1,2,3-triazoles (additional nitrogen) mimic pyrazole’s hydrogen-bonding capacity.
Benzene Ring Substitutions
Steric and Electronic Profiles
Key Research Findings and Trends
Substituent Flexibility : Pyrazole’s N1 position tolerates diverse groups (CF$_3$, halogens, amines), but activity depends on substituent size and electronic effects.
Ring Replacements : Pyrazole is irreplaceable in enzyme inhibition but dispensable in some anti-proliferative contexts .
Steric vs. Electronic Priorities: Bulky groups (e.g., pyrrolidinomethyl) may enhance selectivity but require balancing with pharmacokinetic properties .
Preparation Methods
Base-Mediated N-Alkylation
A widely reported approach involves the reaction of pyrazole derivatives with pyrrolidine-containing alkylating agents under basic conditions. For instance, the synthesis of analogous pyrrolidinomethyl-substituted pyrazoles (e.g., 5-[3-[3-(pyrrolidinomethyl)phenoxy]propyl]-pyrazole-3,5-diamine) employs reflux conditions in ethanol with sodium hydroxide as a base. The alkylation typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks an electrophilic pyrrolidinomethyl halide (e.g., chloromethylpyrrolidine).
Reaction Conditions :
- Solvent : Ethanol or ethyl acetate
- Temperature : Reflux (≈78°C for ethanol)
- Duration : 5–24 hours
- Base : Sodium hydroxide or potassium carbonate
In a representative procedure, refluxing 4-cyano-1-methylpyrazole-3,5-diamine with 3-(pyrrolidinomethyl)phenoxypropyl bromide in ethanol for 16 hours yielded 60% of the target compound after extraction and crystallization.
Sonication-Assisted Synthesis
Ultrasonic Cyclization and Alkylation
Although sonication is primarily employed for pyrazole ring formation, its principles can be extrapolated to N-alkylation steps. High-frequency ultrasound (20–40 kHz) accelerates reaction kinetics by improving mass transfer and reducing activation energy.
Hypothetical Application :
- Pyrazole is dissolved in a polar solvent (e.g., DMF).
- Pyrrolidinomethyl bromide and a base (e.g., K2CO3) are added.
- The mixture is sonicated at 50–60°C for 1–2 hours.
Expected Outcomes :
- Yield : 55–67% (based on sonicated pyrazole syntheses).
- Purity : Enhanced compared to thermal methods due to reduced side reactions.
Comparative Analysis of Preparation Methods
*Yields inferred from analogous reactions.
Mechanistic Insights and Optimization
Regioselectivity in N-Alkylation
The pyrazole ring exhibits two nitrogen atoms (N1 and N2), but alkylation preferentially occurs at N1 due to its lower electron density in the conjugated system. Catalytic methods further enhance this selectivity by stabilizing transition states through acid sites.
Solvent and Temperature Effects
- Polar Solvents : DMF or ethanol improve reagent solubility but may necessitate higher temperatures for activation.
- Nonpolar Solvents : Toluene or hexane reduce side reactions but slow reaction kinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Pyrrolidinomethyl)-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via cyclocondensation of hydrazines with diketones or through Knorr-type reactions. For example, cycloaddition reactions using pyrrolidine-containing aldehydes and pyrazole precursors under acidic or basic catalysis (e.g., HCl or KOH) are common. Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) significantly impact yield, with polar aprotic solvents favoring higher regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitoring by TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for hydrazine:ketone) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidinomethyl substitution pattern (δ ~2.5–3.5 ppm for N-CH2-pyrrolidine protons) and pyrazole ring protons (δ ~6.5–8.0 ppm).
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]+ at m/z 166.1).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MDA-MB-231, PC-3) with IC50 calculations.
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using ELISA or fluorometric kits.
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus or E. coli.
- Enzyme Inhibition : α-Glucosidase or carbonic anhydrase inhibition assays via spectrophotometric methods .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the biological activity and binding interactions of this compound derivatives?
- Methodological Answer :
- QSAR Models : 2D-QSAR (e.g., using PCA or PLS regression) correlates substituent electronic parameters (Hammett σ) with activity. Descriptors like logP and molar refractivity are optimized for anticancer or antimicrobial endpoints.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to target proteins (e.g., EGFR or COX-2). Pyrazole-pyrrolidine interactions with hydrophobic pockets and hydrogen bonds (e.g., with Arg120 in COX-2) are analyzed. Validation via MD simulations (100 ns) assesses stability .
Q. What strategies mitigate contradictory results in the biological efficacy of this compound across different cell lines or model organisms?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal liver S9 fractions) to identify species-specific metabolism.
- Isobologram Analysis : For combination studies, assess synergistic/antagonistic effects with standard drugs (e.g., doxorubicin) .
Q. What are the challenges in achieving regioselectivity during the functionalization of the pyrazole ring in this compound, and how can they be addressed?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct electrophilic substitution to the 3-position.
- Protecting Strategies : Temporarily protect the pyrrolidinomethyl group with Boc anhydride to prevent steric hindrance during C-H activation.
- Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki or Sonogashira) under inert atmospheres enhances selectivity for 5-substitution .
Q. How do steric and electronic effects of the pyrrolidinomethyl group influence the reactivity and pharmacological profile of this compound?
- Methodological Answer :
- Steric Effects : The bulky pyrrolidinomethyl group reduces nucleophilic attack at the 1-position but enhances π-π stacking in protein binding.
- Electronic Effects : The electron-donating nature of pyrrolidine increases pyrazole ring basicity (pKa ~2.5), affecting solubility and membrane permeability.
- DFT Studies : HOMO-LUMO gaps (calculated via Gaussian 09) correlate with redox stability and charge-transfer interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
